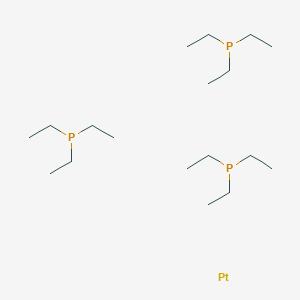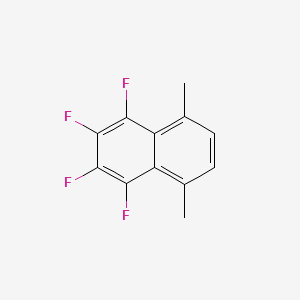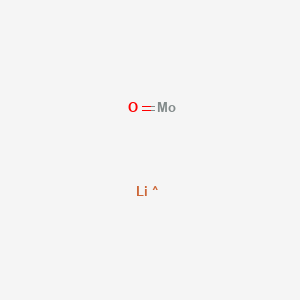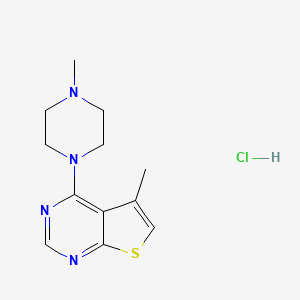
Guanidine, cyano-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine, cyano-, sulfate can be synthesized through the reaction of cyanamide with ammonium salts under alkaline conditions . The reaction typically involves heating cyanamide with ammonium sulfate, resulting in the formation of this compound. This process can be catalyzed by transition metals to improve efficiency .
Industrial Production Methods: Industrial production of this compound often involves the chemical method of melting ammonium salts with urea . This method is cost-effective and yields high-purity products. Additionally, this compound can be produced from urea production wastes, making it an environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions: Guanidine, cyano-, sulfate undergoes various chemical reactions, including nucleophilic substitution and nucleophilic addition . These reactions are facilitated by the presence of the cyano group, which acts as an electrophile.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and unsaturated compounds . These reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products Formed: The major products formed from reactions involving this compound include substituted guanidines and other nitrogen-containing compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
Guanidine, cyano-, sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules, including DNA minor groove binders and kinase inhibitors . In medicine, guanidine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders . Additionally, this compound is used in the production of plastics, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of guanidine, cyano-, sulfate involves its ability to act as a nucleophile in various chemical reactions . The cyano group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, guanidine derivatives can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparison with Similar Compounds
Guanidine, cyano-, sulfate is unique compared to other guanidine derivatives due to the presence of the cyano group, which significantly enhances its reactivity . Similar compounds include acetylguanidine and other substituted guanidines, which also exhibit nucleophilic properties but differ in their specific reactivity and applications . The unique combination of the cyano and sulfate groups in this compound makes it particularly valuable in industrial and research applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in the synthesis of a wide range of products. Continued research and development in this area are likely to uncover even more applications and benefits of this compound.
Properties
CAS No. |
40529-30-4 |
|---|---|
Molecular Formula |
C2H6N4O4S |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H2,1,2,3,4) |
InChI Key |
ZHPDOBDGGAXVTC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)


![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)


![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)






